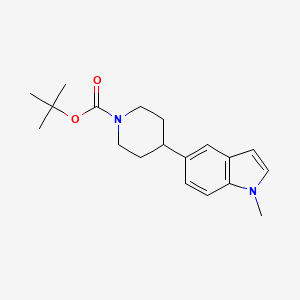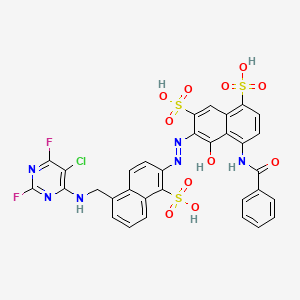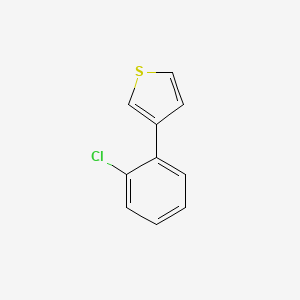
3-(2-Chloro-phenyl)-thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-phenyl)-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a thiophene ring substituted with a 2-chlorophenyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-phenyl)-thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a 2-chlorophenylboronic acid is coupled with a thiophene-3-boronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide under an inert atmosphere.
Another method involves the Grignard reaction, where 2-chlorophenylmagnesium bromide is reacted with thiophene-3-carbaldehyde to form the desired product . This reaction is usually performed in anhydrous ether or tetrahydrofuran as the solvent.
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
3-(2-Chloro-phenyl)-thiophene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene derivatives
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives
科学研究应用
3-(2-Chloro-phenyl)-thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
作用机制
The mechanism of action of 3-(2-Chloro-phenyl)-thiophene varies depending on its application. In biological systems, it may interact with specific molecular targets such as voltage-gated sodium channels and L-type calcium channels, modulating their activity and leading to anticonvulsant and antinociceptive effects . The exact pathways involved can be complex and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 3-(3-Chloro-phenyl)-thiophene
- 3-(4-Chloro-phenyl)-thiophene
- 2-(2-Chloro-phenyl)-thiophene
Uniqueness
3-(2-Chloro-phenyl)-thiophene is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for targeted applications .
属性
CAS 编号 |
886503-55-5 |
|---|---|
分子式 |
C10H7ClS |
分子量 |
194.68 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)thiophene |
InChI |
InChI=1S/C10H7ClS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H |
InChI 键 |
NHEQVRPKUABIPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12853269.png)

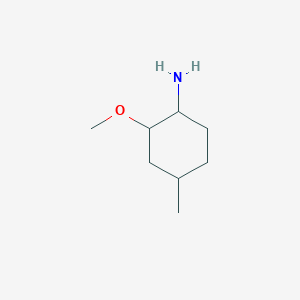
![1-[3-(Pentafluoroethyl)phenyl]ethan-1-one](/img/structure/B12853286.png)
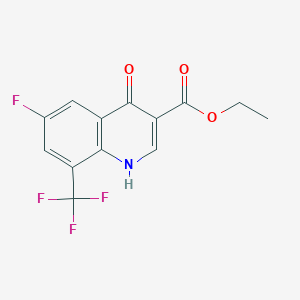
![Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate](/img/structure/B12853291.png)
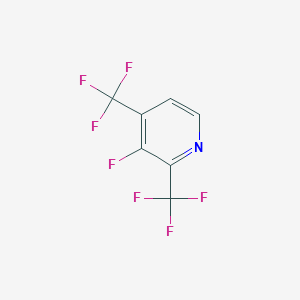
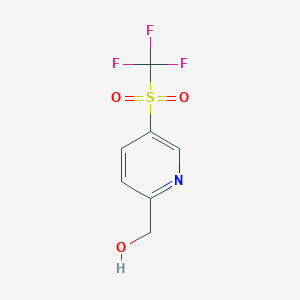

![2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid](/img/structure/B12853313.png)

![(5-((2-((3-(Ethylsulfonyl)-4-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(methyl)amino)-2,4-dimethylphenyl)methanol](/img/structure/B12853341.png)
